N-(1H-benzimidazol-2-ylmethyl)-2-(4-tert-butylphenoxy)acetamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(4-tert-butylphenoxy)acetamide is a synthetic organic compound characterized by its benzimidazole and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, o-phenylenediamine, undergoes cyclization with formic acid to form 2-methylbenzimidazole.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent, such as chloromethyl ether, to introduce the benzimidazol-2-ylmethyl group.
Esterification: The intermediate product is reacted with 4-tert-butylphenol in the presence of a base, such as potassium carbonate, to form the phenoxyacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2-(4-tert-butylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-(1H-benzimidazol-2-ylmethyl)-2-(4-tert-butylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-2-phenoxyacetamide: Lacks the tert-butyl group, which may affect its biological activity and physical properties.
N-(1H-benzimidazol-2-ylmethyl)-2-(4-methylphenoxy)acetamide: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-(4-tert-butylphenoxy)acetamide is unique due to the presence of the tert-butyl group, which can influence its lipophilicity, steric hindrance, and overall biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23N3O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-20(2,3)14-8-10-15(11-9-14)25-13-19(24)21-12-18-22-16-6-4-5-7-17(16)23-18/h4-11H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
GEVAOQWTCOQCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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